molecular formula C12H12ClN3S B8599335 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine

4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine

Cat. No.: B8599335
M. Wt: 265.76 g/mol
InChI Key: PFJNUJDQHQYFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a chlorophenyl group, a methyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiourea and acetone in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux to facilitate the formation of the pyrimidine ring. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent, reflux conditions.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)-5-pyrimidinecarboxamide
  • 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)-5-pyrimidinecarboxylic acid
  • 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)-5-pyrimidinecarboxylate

Uniqueness

4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential for aromatic interactions, while the methylthio group provides additional sites for chemical modification and functionalization.

Properties

Molecular Formula

C12H12ClN3S

Molecular Weight

265.76 g/mol

IUPAC Name

4-(3-chlorophenyl)-6-methyl-2-methylsulfanylpyrimidin-5-amine

InChI

InChI=1S/C12H12ClN3S/c1-7-10(14)11(16-12(15-7)17-2)8-4-3-5-9(13)6-8/h3-6H,14H2,1-2H3

InChI Key

PFJNUJDQHQYFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C2=CC(=CC=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.